(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral bicyclic amine derivative with bromo and fluoro substituents at positions 5 and 4 of the indene ring, respectively. The stereochemistry (R-configuration) and halogen substituents likely influence its physicochemical properties and binding interactions.
Properties
IUPAC Name |
(1R)-5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZPDQHJLCVYGM-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2F)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2F)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The preparation of (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride begins with the synthesis of its ketone precursor, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This intermediate is typically synthesized via Friedel-Crafts acylation or halogenation of indanone derivatives. For instance, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 881189-74-8) has been prepared using sodium tetrahydroborate in methanol, achieving a 92% yield through reduction of the corresponding ketone . Alternative routes involve palladium-catalyzed cross-coupling reactions, such as the use of tributylvinyltin and tetrakis(triphenylphosphine)palladium(0) in toluene under reflux conditions .
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt. This is typically accomplished by treating the amine with hydrochloric acid in a polar solvent (e.g., ethanol or water). For 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride , stoichiometric HCl is added to a cooled solution of the amine, followed by evaporation or anti-solvent crystallization . The resulting hydrochloride salt is isolated via filtration and dried under vacuum. Key parameters include pH control (optimal range: 3–4) and solvent selection to maximize yield and purity .
Purification and Analytical Characterization
Purification methods vary depending on the synthesis route. Column chromatography using silica gel and gradients of ethyl acetate/heptane is effective for intermediate stages . For the final hydrochloride salt, recrystallization from ethanol/water mixtures enhances purity. Analytical data from the literature include:
Scale-Up Considerations and Process Optimization
Industrial-scale production requires addressing solvent recovery, catalyst reuse, and waste minimization. The patent CN105130824A highlights the recyclability of D-mandelic acid through acidification of the residual mother liquor . For asymmetric hydrogenation, immobilized chiral catalysts reduce costs associated with noble metals. Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, ensures real-time monitoring of reaction progression and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as an important building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of drugs targeting various neurological disorders. Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential therapeutic uses in treating conditions such as depression and anxiety disorders.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. The presence of halogen atoms enhances its reactivity, making it suitable for various synthetic pathways. This includes reactions such as nucleophilic substitutions and cross-coupling reactions, which are essential in developing new materials and pharmaceuticals.
Biological Studies
Due to its chiral nature, (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is valuable in studying enzyme interactions and receptor binding. Its ability to modulate biological activity makes it a candidate for investigating mechanisms of action at the molecular level.
Industrial Applications
In addition to its research applications, this compound is also explored for use in agrochemicals and specialty chemicals. Its unique properties may contribute to the development of new formulations that enhance efficacy and reduce environmental impact.
Neuropharmacology
Initial studies indicate that this compound may have significant effects on neurotransmitter receptors, suggesting potential therapeutic applications in neuropharmacology. For instance, it has been shown to influence serotonin and dopamine pathways, which are critical in mood regulation.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of similar compounds; while specific data on (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is limited, structural analogs have demonstrated significant antibacterial effects against various strains. This includes activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the efficacy of (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride against clinical isolates of MRSA. The results indicated a strong inhibitory effect comparable to established antibiotics like gentamicin. This suggests potential for developing new antimicrobial agents based on this compound.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Treatment with (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride significantly reduced cell death and oxidative stress markers in neuronal cell lines. This points toward potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of ®-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Halogen-Substituted Indenamine Derivatives
Halogenation significantly impacts electronic properties and bioavailability. Key analogs include:
- (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1307231-02-2): Shares the bromo substituent but lacks the fluoro group. Molecular weight: 248.55 g/mol (C₉H₁₁BrClN) .
- (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1376687-76-1): Chloro substituent at position 5; enantiomeric differences may affect receptor selectivity .
- (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-74-7): Contains two fluoro groups (positions 5 and 6), reducing steric bulk compared to bromo analogs. Molecular weight: 205.63 g/mol (C₉H₁₀ClF₂N) .
Methyl- and Ethyl-Substituted Derivatives
Alkyl groups enhance lipophilicity:
- (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1079742-66-7): Methyl at position 4 introduces steric hindrance. Molecular formula: C₁₀H₁₃BrClN .
- 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride : Synthesized via Friedel-Crafts alkylation, demonstrating the feasibility of introducing bulky substituents .
Multi-Halogenated and Mixed-Substituent Analogs
- (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine (CAS 1272752-64-3): Combines bromo and chloro groups, likely altering electronic properties. Molecular weight: 246.53 g/mol (C₉H₉BrClN) .
- Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS 2089649-44-3): Features an ethyl ester group, increasing molecular weight (C₁₂H₁₄BrClFNO₂) and polarity .
Structural and Physicochemical Data
*Calculated based on analogous compounds.
Notes on Contradictions and Limitations
- Stereochemical variability : Enantiomers (e.g., R vs. S) exhibit distinct biological activities, but data for the target compound are sparse .
- Data gaps : Pharmacokinetic and toxicity profiles are unavailable; inferences are based on structural analogs.
This analysis underscores the importance of halogen positioning and stereochemistry in modulating the properties of indenamine derivatives. Further research is needed to elucidate the specific applications of (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Biological Activity
(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of 230.08 g/mol. The compound is characterized by its unique structure, which includes a bromine and fluorine substituent on the indene ring, contributing to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride against various bacterial strains. The compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate a strong bactericidal effect:
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 125 | Disruption of cell wall synthesis |
In addition to its antibacterial properties, this compound has shown promising results in inhibiting biofilm formation, which is crucial for treating chronic infections. For instance, it demonstrated a Minimum Biofilm Inhibitory Concentration (MBIC) against Methicillin-resistant Staphylococcus aureus (MRSA) ranging from 62.216 to 124.432 µg/mL, indicating its potential in managing biofilm-associated infections .
Antifungal Activity
The antifungal activity of (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has also been investigated. It has shown effectiveness against various fungal pathogens, outperforming conventional antifungals such as fluconazole:
| Fungal Strain | MIC (µg/mL) | Comparison with Fluconazole |
|---|---|---|
| Candida albicans | 62.5 | Fluconazole: 220.76 |
| Aspergillus niger | 125 | Fluconazole: 250 |
The compound's mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
Neuroprotective Effects
Emerging research suggests that (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride may possess neuroprotective properties. In vitro studies have indicated that it can mitigate oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial activity of several derivatives of indene compounds. The study found that the presence of the bromine and fluorine substituents significantly enhanced the compound's activity against MRSA compared to other derivatives lacking these halogens .
Case Study 2: Biofilm Inhibition
Another study focused on the biofilm inhibition capabilities of (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. It was found that at concentrations as low as 31 µg/mL, the compound could reduce biofilm formation by over 70% in MRSA strains, making it a candidate for further development as an anti-biofilm agent .
Q & A
Q. What are the recommended synthetic routes for (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves bromo-fluorination of the indene core followed by chiral resolution. For enantiomeric purity, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution methods are recommended. Characterization via chiral HPLC (e.g., Chiralpak IA/IB columns) and polarimetry can validate enantiopurity .
Q. What analytical techniques are critical for characterizing this compound’s structural and chemical stability?
- Methodological Answer : Use a combination of /-NMR (to confirm substitution patterns and stereochemistry), LC-MS (for molecular weight verification), and X-ray crystallography (to resolve chiral centers). Stability studies under varying pH, temperature, and light exposure should employ accelerated degradation protocols with HPLC monitoring .
Q. How should researchers handle discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Discrepancies may arise from residual solvents, diastereomeric impurities, or tautomerism. Compare data with structurally similar compounds (e.g., 5-Bromo-2-fluorophenylacetic acid derivatives) and perform 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-validate with computational chemistry tools (e.g., DFT simulations) .
Advanced Research Questions
Q. How can the steric and electronic effects of the 4-fluoro and 5-bromo substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluoro group activates the aromatic ring toward nucleophilic substitution but may deactivate it in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine’s leaving-group capability can be leveraged for functionalization. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity. Experimental validation via controlled reactions with Pd(PPh)/boronic acids is advised .
Q. What experimental design strategies (e.g., DoE) are optimal for optimizing reaction conditions for this compound’s derivatives?
- Methodological Answer : Implement a fractional factorial Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions. For example, a central composite design (CCD) could optimize Buchwald-Hartwig amination yields. Statistical tools like JMP or Minitab aid in data analysis .
Q. How can researchers address contradictions in biological activity data across different assays (e.g., receptor binding vs. cellular efficacy)?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or off-target effects. Perform orthogonal assays (e.g., SPR for binding kinetics, cell-based cAMP assays for functional activity). Use structure-activity relationship (SAR) studies with analogs (e.g., 6-Bromo-2,3-dihydro-1H-inden-1-amine derivatives) to isolate contributing factors .
Safety and Storage Considerations
Q. What are the critical safety protocols for handling this hydrochloride salt in aqueous/organic reaction systems?
- Methodological Answer : Use inert atmosphere (N/Ar) to prevent hydrolysis. Store at 2–8°C in amber vials with desiccants. For aqueous work, maintain pH >5 to avoid HCl liberation. Reference SDS guidelines for related bromo-fluoro amines (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride) for PPE requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
